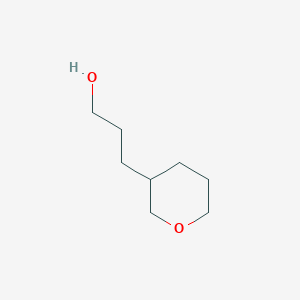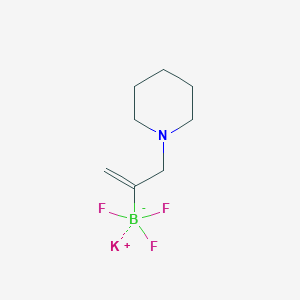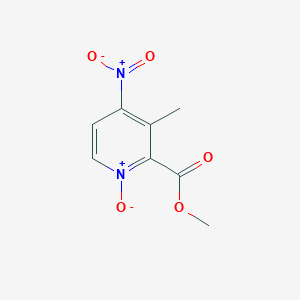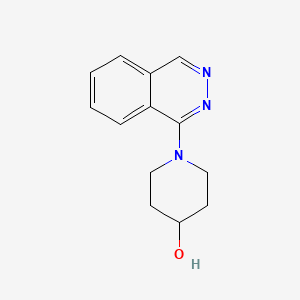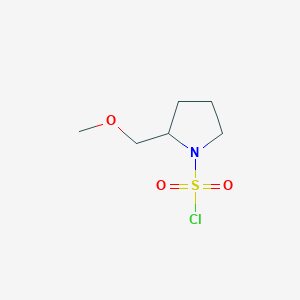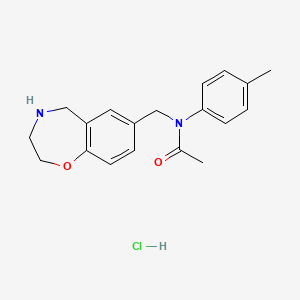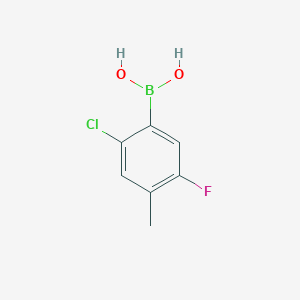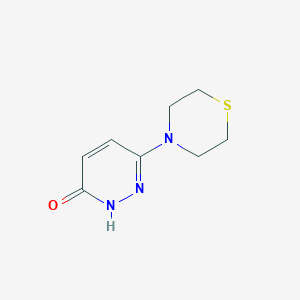
6-(Thiomorpholin-4-yl)-2,3-dihydropyridazin-3-one
Descripción general
Descripción
The compound “6-(Thiomorpholin-4-yl)-2,3-dihydropyridazin-3-one” is a pyridazinone derivative. Pyridazinones are a class of organic compounds that contain a pyridazine ring, which is a six-membered aromatic ring with two nitrogen atoms. In this case, the pyridazinone ring is substituted at the 6-position with a thiomorpholine group, which is a morpholine ring (a six-membered ring with one nitrogen and one oxygen atom) where one of the carbon atoms is replaced by a sulfur atom .
Physical And Chemical Properties Analysis
Based on the structure, we can infer that this compound is likely to be solid at room temperature, and due to the presence of polar functional groups, it is likely to have good solubility in polar solvents .Aplicaciones Científicas De Investigación
1. Building Blocks in Medicinal Chemistry
6-(Thiomorpholin-4-yl)-2,3-dihydropyridazin-3-one and related thiomorpholine derivatives are important in medicinal chemistry research, particularly as building blocks. Some analogues containing thiomorpholine moieties have entered human clinical trials, demonstrating their significance in developing new medicinal compounds. Bridged bicyclic thiomorpholines, in particular, have exhibited interesting biological profiles (Walker & Rogier, 2013).
2. Antimicrobial Activity
Thiomorpholine derivatives, including 6-(Thiomorpholin-4-yl)-2,3-dihydropyridazin-3-one, have been explored for their antimicrobial properties. Research in this area aims to develop new potent bioactive molecules that are less toxic and safer. Such compounds have been synthesized and tested for their antimicrobial activity, showing promise in this field (Kardile & Kalyane, 2010).
3. Vasorelaxant Activity
Pyridazinone derivatives, a category which includes 6-(Thiomorpholin-4-yl)-2,3-dihydropyridazin-3-one, have been investigated for their vasorelaxant activity. These compounds have shown potential as vasodilator-cardiotonic lead compounds, which could be significant in developing treatments for cardiovascular diseases (Abouzid et al., 2008).
4. Electrochromic Applications
Thiomorpholine derivatives have been utilized in developing novel electron acceptors for electrochromic applications. These applications include the development of materials with color-changing properties, potentially useful in various technological and industrial contexts (Cho et al., 2015).
5. Anticonvulsant and Muscle Relaxant Activities
Research has also been conducted on thiomorpholine derivatives for their potential anticonvulsant and muscle relaxant activities. This is significant in the context of developing new treatments for conditions such as epilepsy and muscle spasms (Sharma et al., 2013).
6. Application in Asymmetric Epoxidation of Aldehydes
Chiral thiomorpholines have been synthesized and used to generate sulfur ylides in the asymmetric epoxidation of aldehydes. This application is important in synthetic chemistry, particularly in creating enantiomerically pure compounds (Hansch et al., 2008).
Propiedades
IUPAC Name |
3-thiomorpholin-4-yl-1H-pyridazin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3OS/c12-8-2-1-7(9-10-8)11-3-5-13-6-4-11/h1-2H,3-6H2,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNPWCHVNCYVDKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C2=NNC(=O)C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Thiomorpholin-4-yl)-2,3-dihydropyridazin-3-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



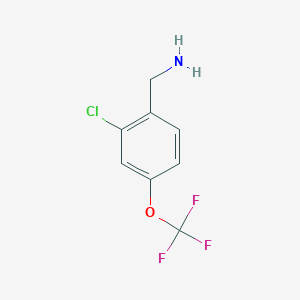
![Methyl[2-(pyrazin-2-yl)ethyl]amine](/img/structure/B1426562.png)
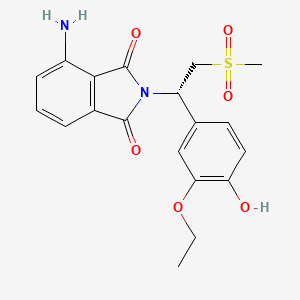
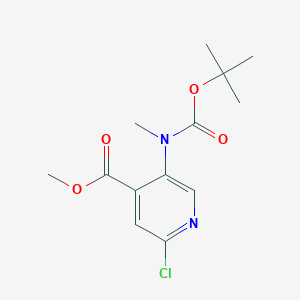
![{4-[(Oxan-4-yloxy)methyl]phenyl}methanamine](/img/structure/B1426567.png)
![4-(5-Chloro-2-(methylthio)thiazolo[4,5-d]pyrimidin-7-yl)morpholine](/img/structure/B1426568.png)
